Welcome to the BenchChem Online Store!
molecular formula C14H19BrO B3180445 2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- CAS No. 168082-64-2

2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-

Cat. No. B3180445
M. Wt: 283.2 g/mol
InChI Key: YWEGYQWOTPKCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07148245B2

Procedure details

In a manner similar to that of Example 36(a), by reaction of 67.14 g (388.0 mmol) of 2-bromophenol with 71.10 g (388.0 mmol) of 2,5-dichloro-2,5-dimethylhexane, 86.13 g (78%) of the expected product are obtained in the form of a white solid with a melting point of 90–94° C.
Quantity
67.14 g
Type
reactant
Reaction Step One
Quantity
71.1 g
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].Cl[C:10]([CH3:18])([CH2:12][CH2:13][C:14](Cl)([CH3:16])[CH3:15])[CH3:11]>>[Br:1][C:2]1[C:3]([OH:8])=[CH:4][C:5]2[C:10]([CH3:18])([CH3:11])[CH2:12][CH2:13][C:14]([CH3:16])([CH3:15])[C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
67.14 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
71.1 g
Type
reactant
Smiles
ClC(C)(CCC(C)(C)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 86.13 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.